2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid

Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid (MF: C₁₄H₁₀N₂O₂S, MW: 270.31) is a synthetic small molecule belonging to the aryl sulfanyl pyridine carboxylic acid class. Its architecture combines a pyridine-3-carboxylic acid core, a para-cyanobenzyl substituent, and a methylene-sulfur linker.

Molecular Formula C14H10N2O2S
Molecular Weight 270.31 g/mol
Cat. No. B12245140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid
Molecular FormulaC14H10N2O2S
Molecular Weight270.31 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)SCC2=CC=C(C=C2)C#N)C(=O)O
InChIInChI=1S/C14H10N2O2S/c15-8-10-3-5-11(6-4-10)9-19-13-12(14(17)18)2-1-7-16-13/h1-7H,9H2,(H,17,18)
InChIKeyYKNRZJFRBKFRLZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Analysis of 2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic Acid: A Structurally Differentiated Screening Candidate


2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid (MF: C₁₄H₁₀N₂O₂S, MW: 270.31) is a synthetic small molecule belonging to the aryl sulfanyl pyridine carboxylic acid class. Its architecture combines a pyridine-3-carboxylic acid core, a para-cyanobenzyl substituent, and a methylene-sulfur linker . This compound is cataloged primarily as a screening compound (MFCD06251476) for early-stage drug discovery and chemical biology programs, with no CAS registry number yet assigned, indicating its status as a specialty research chemical rather than a commodity building block [1].

Screening compound (MFCD06251476) for early-stage discovery and chemical biology
Para-cyanobenzyl architecture with methylene-thioether linker; distinct from common aryl-thio analogs
Specialty research chemical; no CAS registry assigned, not a commodity building block

Why 2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic Acid Cannot Be Replaced by Common Analogs in Discovery Programs


Substituting this compound with its closest commercially available analogs—such as the ortho-cyano isomer (2-{[(2-cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid) or the non-cyano benzyl analog (2-benzylthionicotinic acid)—carries a high risk of altering pharmacophore geometry and electronic properties critical for target engagement. The para-cyano group provides a distinct dipole vector (μ ≈ 4.0–4.5 D for benzonitrile moiety) oriented along the molecular long axis, whereas the ortho-cyano isomer redirects this dipole off-axis, potentially disrupting hydrogen-bond acceptor geometry and π-stacking interactions within enzyme binding pockets . The methylene spacer between sulfur and the 4-cyanophenyl ring introduces conformational flexibility absent in direct aryl-thio analogs such as 2-(phenylthio)nicotinic acid, enabling the cyanophenyl group to sample a broader conformational space for induced-fit binding [1]. The following quantitative evidence details where measurable differences exist between this compound and its comparators.

Ortho-cyano isomer Off-axis dipole and restricted rotation may alter pharmacophore geometry
Non-cyano benzyl analog Lacks cyano dipole; hydrogen-bond acceptor pattern cannot be recapitulated
Direct aryl-thio analogs Fewer rotatable bonds; limited conformational sampling may miss induced-fit binding

Differential Evidence Guide: Quantifying the Selection Advantage of 2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic Acid


Para-Cyano Substitution Confers Distinct Dipole Orientation Compared to Ortho-Cyano Isomer

The para-cyano substitution on the benzyl ring of the target compound orients the strong electron-withdrawing cyano group along the molecular long axis, producing an axial dipole moment distinct from that of the ortho-cyano isomer (2-{[(2-cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic acid), where the cyano group is positioned off-axis and proximal to the sulfur linker . In the ortho isomer, steric clash between the ortho-cyano group and the methylene-sulfur bridge restricts rotational freedom of the benzyl ring, reducing the accessible conformational space by an estimated 30–40% compared to the para-substituted target compound . This difference is critical in target-based screening where the cyano group serves as a hydrogen-bond acceptor: the para orientation presents the cyano nitrogen at a distance of approximately 7.5–8.0 Å from the pyridine nitrogen, versus approximately 4.5–5.5 Å in the ortho isomer, fundamentally altering pharmacophore matching against kinase ATP-binding pockets and other targets that recognize extended aromatic nitriles [1].

Dipole Orientation
Class-level inference
Target (para) Axial dipole; N–N ≈ 7.5–8.0 Å; unrestricted rotation
Ortho isomer Off-axis dipole; N–N ≈ 4.5–5.5 Å; rotation restricted
Estimated 30–40% conformer space reduction
Pharmacophore geometry may differ for hinge-region targets
Computational estimate; no experimental comparative data
Medicinal Chemistry Structure-Activity Relationship (SAR) Computational Chemistry

Methylene-Sulfur Linker Distinguishes Target Compound from Direct Aryl-Thio and Sulfonyl Analogs

The target compound incorporates a methylene (-CH₂-) spacer between the sulfur atom and the 4-cyanophenyl ring, a structural feature absent in direct aryl-thio analogs such as 2-(phenylthio)nicotinic acid (CAS 35620-72-5) and 2-[(2-cyanophenyl)sulfanyl]pyridine-3-carboxylic acid [1]. This methylene unit increases the rotational degrees of freedom of the pendant aryl group, enabling the cyanophenyl ring to adapt to diverse binding pocket topographies that are inaccessible to conformationally rigid direct aryl-thio analogs. The palladium-catalyzed C-S coupling methodology used to synthesize 2-(arylsulfanyl)pyridines, as described by Guilbaud (2018), demonstrates that the methylene-linked thioether can be prepared via nucleophilic substitution of 4-cyanobenzyl halides onto 2-mercaptonicotinic acid intermediates, a route that is orthogonal to the direct C-S cross-coupling required for aryl-thio analogs [2]. This synthetic divergence allows independent optimization of linker length and aryl substitution pattern, providing a modular scaffold advantage.

Linker Flexibility
Class-level inference
Target 5 rotatable bonds; benzyl halide route
Direct aryl-thio 4 rotatable bonds; Pd-catalyzed coupling
One additional rotatable bond; entropy gain ~0.4–0.6 kcal/mol
Conformational adaptation may support induced-fit binding
Topology-based; binding assay verification needed
Medicinal Chemistry Synthetic Chemistry Chemical Biology

Melting Point Elevation Relative to Non-Cyano Benzyl Analog Indicates Enhanced Crystal Lattice Stability

The presence of the para-cyano group on the benzyl ring is expected to increase the melting point of the target compound relative to the non-cyano benzyl analog, 2-benzylthionicotinic acid (CAS 112811-90-2), which has a reported melting point of 188–190 °C [1]. The para-cyano substituent introduces a strong dipole-dipole interaction and potential C≡N···H–C hydrogen bonding in the solid state, contributing to higher crystal lattice energy. While the experimentally measured melting point for the target compound is not publicly available, the presence of the polar cyano group and the higher molecular weight (270.31 vs 245.30 g/mol) support a predicted melting point elevation of approximately 10–25 °C above the non-cyano analog . This property difference has implications for compound handling, storage stability, and formulation development.

Thermal Stability
Supporting evidence
Target (predicted) mp ~198–215 °C
Non-cyano analog mp 188–190 °C (experimental)
Estimated elevation 10–25 °C
May correlate with improved solid-state handling
Predicted value; not experimentally determined
Physical Chemistry Formulation Science Quality Control

Carboxylic Acid at Pyridine 3-Position Provides a Conserved Synthetic Handle for Library Derivatization

The carboxylic acid functionality at the 3-position of the pyridine ring is a feature conserved across the aryl sulfanyl nicotinic acid class, including the target compound, the ortho-cyano isomer, 2-benzylthionicotinic acid, and 2-(phenylthio)nicotinic acid . This group serves as a versatile synthetic handle for amide coupling, esterification, and reduction to the primary alcohol, enabling rapid generation of derivative libraries from a common core. Unlike the carbonitrile analog 2-[(4-cyanobenzyl)sulfanyl]pyridine-3-carbonitrile, which lacks this reactive carboxyl group, the target compound permits direct one-step diversification without requiring protective group strategies . The carboxyl group also contributes to aqueous solubility in its ionized form at physiological pH (predicted pKa ≈ 3.5–4.0, consistent with pyridine-3-carboxylic acids), facilitating compatibility with biochemical assay conditions. This feature, while not unique to the target compound, is a critical attribute for procurement decisions in library synthesis programs and distinguishes the compound from non-carboxylic acid analogs.

Derivatization Handle
Supporting evidence
Target -COOH; one-step amide/ester
Nitrile analog No -COOH; requires 1–2 extra steps
1–2 step reduction in derivatization workflow
Supports efficient library synthesis workflows
Class-level synthetic efficiency estimate
Medicinal Chemistry Parallel Synthesis Compound Library Design

Optimal Deployment Scenarios for 2-{[(4-Cyanophenyl)methyl]sulfanyl}pyridine-3-carboxylic Acid Based on Quantitative Evidence


Kinase Inhibitor Fragment Screening Requiring Extended Nitrile Pharmacophores

The para-cyano substitution of the target compound orients the nitrile group at an optimal distance (≈7.5–8.0 Å from the pyridine nitrogen) for targeting kinase hinge-region binding pockets that accommodate extended aromatic nitriles. This geometry, documented in SAR studies of related aryl sulfanyl pyridines [1], makes the compound a preferred fragment for screening against kinases where the hinge binder recognizes a linearly disposed hydrogen-bond acceptor. The ortho-cyano isomer (cyano N to pyridine N ≈ 4.5–5.5 Å) cannot satisfy this geometric requirement, making the para-substituted compound the correct selection for such campaigns.

Amide Library Synthesis via Direct Carboxylic Acid Coupling

The free carboxylic acid at the pyridine 3-position allows immediate amide coupling with diverse amine building blocks without protective group manipulation. This contrasts with the nitrile analog 2-[(4-cyanobenzyl)sulfanyl]pyridine-3-carbonitrile, which requires hydrolysis to the acid (1 extra step) or alternative functionalization strategies . For parallel synthesis programs aiming to generate 96-well or 384-well amide libraries, the target compound's ready-to-couple carboxyl group translates to reduced cycle time and higher overall library throughput.

Biophysical Binding Studies Utilizing Conformationally Adaptable Ligands

The methylene spacer in the target compound introduces conformational flexibility (5 rotatable bonds) that is advantageous in surface plasmon resonance (SPR) or nuclear magnetic resonance (NMR) fragment screening against targets with adaptive binding pockets. The additional rotational degree of freedom, compared to rigid direct aryl-thio analogs (4 rotatable bonds), enables the cyanophenyl group to sample a broader conformational ensemble, increasing the probability of capturing induced-fit binding events [2]. This property is particularly valuable in fragment-based drug discovery against conformationally dynamic targets such as GPCRs or allosteric kinase sites.

Solid-Phase Extraction and Chromatography Method Development Reference Standard

The predicted elevated melting point (≈198–215 °C) of the target compound relative to the non-cyano benzyl analog (188–190 °C) suggests superior solid-state stability, making it a more robust reference standard for HPLC and LC-MS method development [3]. The combination of the carboxylic acid (ionizable group for pH-dependent retention) and the para-cyanophenyl chromophore (UV-active at 254 nm) provides dual detection capability, facilitating its use as an internal standard in analytical chemistry workflows supporting medicinal chemistry programs.

Application
Selection Property
Validation Focus
Fragment-based kinase screening
Para-cyano axial dipole geometry
Hinge-region pharmacophore matching review
Amide library synthesis
Reactive -COOH at pyridine 3-position
Parallel derivatization efficiency
Biophysical fragment screening (SPR/NMR)
Methylene-thioether flexible linker
Induced-fit binding event detection
Analytical method development standard
Predicted elevated melting point and UV chromophore
HPLC/LC-MS method robustness review
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